molecular formula C8H14N2O B3252033 Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one CAS No. 2137618-34-7

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Cat. No.: B3252033
CAS No.: 2137618-34-7
M. Wt: 154.21
InChI Key: UONMIDTZTLDYFU-SVRRBLITSA-N
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Description

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a chiral compound with a unique structure that includes a cyclopropyl group attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, such as a cyclopropyl ketone.

    Cyclization: The cyclopropyl ketone undergoes cyclization with an appropriate amine to form the piperidinone ring.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is unique due to its specific chiral configuration and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in research applications where specific stereochemistry is crucial.

Properties

IUPAC Name

(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-6-3-4-7(11)10-8(6)5-1-2-5/h5-6,8H,1-4,9H2,(H,10,11)/t6-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONMIDTZTLDYFU-SVRRBLITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Reactant of Route 2
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Reactant of Route 3
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Reactant of Route 4
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Reactant of Route 5
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Reactant of Route 6
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

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